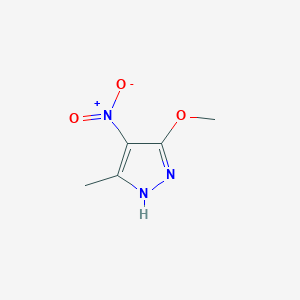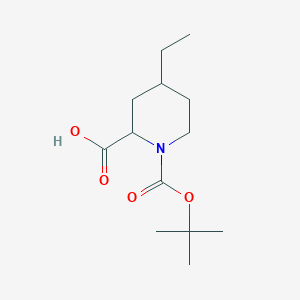
6-(4-Acetamido-1,8-Naphthalamido)hexansäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid often involves complex reactions that yield significant pharmacological activities. For instance, derivatives of naphthalenecarboxylic acids have been synthesized and demonstrated activity in reversing keratinization processes and inhibiting ornithine decarboxylase induction in assays measuring retinoid activity (Dawson et al., 1983). These syntheses underscore the compound's potential for diverse biochemical applications.
Molecular Structure Analysis
The molecular structure of compounds within the 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid family, such as naphthalenophanes, has been a subject of considerable interest. Structural studies on naphthalenophane and anthracenophane, for example, reveal insights into the smallest-bridged isolable cyclophanes with bent acene nuclei, offering a foundation for understanding the molecular architecture of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid and its analogs (Tobe et al., 1990).
Chemical Reactions and Properties
Chemical reactions involving naphthalene derivatives are complex and varied. A study on the tandem cycloaromatization of naphthalene-based bisacetals into ortho-fused six-hexagon benzenoids highlights the intricate reactions these compounds can undergo, providing a glimpse into the possible chemical behaviors of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid under certain conditions (Takahashi et al., 2017).
Physical Properties Analysis
The physical properties of naphthalene derivatives can be explored through the synthesis and characterization of specific compounds, such as 6-acetamido-3-(N-(2-(dimethylamino)ethyl) sulfamoyl) naphthalene-1-yl 7-acetamido-4-hydroxynaphthalene-2-sulfonate. This compound's synthesis and subsequent characterization with NMR techniques offer valuable insights into the physical properties that might be shared with 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid (Zhang, 2013).
Chemical Properties Analysis
The chemical properties of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid and its analogs can be inferred from studies on similar compounds. For example, the reactivity of bent acenes like naphthalenophane and anthracenophane with electrophiles reveals unusual chemical behaviors, offering a window into the complex chemical properties that 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid might exhibit (Tobe et al., 1992).
Wissenschaftliche Forschungsanwendungen
Biologische Experimente
Diese Verbindung ist ein multifunktionales Farbstoff, das eine entscheidende Rolle in biologischen Experimenten spielt . Es hilft Forschern, Zellstrukturen zu beobachten und zu analysieren .
Biomolekül-Verfolgung
Der Farbstoff wird verwendet, um Biomoleküle zu verfolgen, was wertvolle Einblicke in ihr Verhalten und ihre Wechselwirkungen liefert .
Bewertung der Zellfunktion
Es hilft bei der Bewertung der Zellfunktionen und trägt zu unserem Verständnis der zellulären Prozesse bei .
Unterscheidung des Zelltyps
Diese Verbindung wird verwendet, um zwischen verschiedenen Zelltypen zu unterscheiden, was in Bereichen wie Immunologie und Onkologie unerlässlich ist .
Nachweis von Biomolekülen
Der Farbstoff wird zum Nachweis von Biomolekülen verwendet, was ihn zu einem wertvollen Werkzeug in der Biochemie und Molekularbiologie macht .
Studie der Gewebshistologie
Es wird in der Studie der Gewebshistologie verwendet, um Krankheitszustände zu identifizieren und deren Verlauf zu verstehen .
Überwachung von Mikroorganismen
Diese Verbindung wird verwendet, um Mikroorganismen zu überwachen, was in der Mikrobiologie und Umweltwissenschaften besonders nützlich ist .
DNA/RNA-Forschung
Die Verbindung kann leicht mit DNA/RNA-Sequenzen interkalieren oder als Rillenbinder wirken . Dies macht es wertvoll für In-situ-Hybridisierungsstudien mit komplementären synthetischen Oligonukleotiden (ODNs), nicht nur für die medizinische Diagnostik oder die klinische Genetik, sondern auch für den Nachweis und die Isolierung von DNA für Forschungszwecke
Wirkmechanismus
Mode of Action:
The compound’s mode of action involves covalent modification of specific lysine residues on antisense oligonucleotides. It forms a stable linkage, enabling efficient labeling. Upon binding, the fluorescent probe emits fluorescence with an excitation wavelength (λex) of 364 nm and an emission wavelength (λem) of 476 nm in a phosphate buffer at pH 7.0 . This fluorescence facilitates visualization and tracking of the labeled oligonucleotides.
Pharmacokinetics (ADME Properties):
The compound’s pharmacokinetic properties impact its bioavailability and effectiveness as a probe.
Action Environment:
Environmental factors significantly influence the compound’s efficacy and stability:
Eigenschaften
IUPAC Name |
6-(6-acetamido-1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12(23)21-16-10-9-15-18-13(16)6-5-7-14(18)19(26)22(20(15)27)11-4-2-3-8-17(24)25/h5-7,9-10H,2-4,8,11H2,1H3,(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZAYEHQRFPFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408987 | |
| Record name | 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172227-59-7 | |
| Record name | 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)




![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)






